molecular formula C24H23N3O4S B2955165 N-({5-[hydroxy(phenyl)methyl]thiophen-2-yl}methyl)-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide CAS No. 1797246-84-4

N-({5-[hydroxy(phenyl)methyl]thiophen-2-yl}methyl)-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide

Cat. No.: B2955165
CAS No.: 1797246-84-4
M. Wt: 449.53
InChI Key: GVRRKKLJCFXTJQ-UHFFFAOYSA-N
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Description

N-({5-[hydroxy(phenyl)methyl]thiophen-2-yl}methyl)-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide is a structurally complex small molecule characterized by three distinct moieties:

  • Ethanediamide linker: A central oxalamide (-NH-C(O)-C(O)-NH-) group connecting the thiophene and aryl components, contributing rigidity and hydrogen-bond acceptor/donor properties.

Properties

IUPAC Name

N-[[5-[hydroxy(phenyl)methyl]thiophen-2-yl]methyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O4S/c28-21-10-5-13-27(21)18-9-4-8-17(14-18)26-24(31)23(30)25-15-19-11-12-20(32-19)22(29)16-6-2-1-3-7-16/h1-4,6-9,11-12,14,22,29H,5,10,13,15H2,(H,25,30)(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVRRKKLJCFXTJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=CC(=C2)NC(=O)C(=O)NCC3=CC=C(S3)C(C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({5-[hydroxy(phenyl)methyl]thiophen-2-yl}methyl)-N’-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide typically involves multi-step organic reactions. One common approach is the condensation of a thiophene derivative with a benzyl alcohol derivative, followed by the introduction of the ethanediamide linkage through amide bond formation. The reaction conditions often require the use of catalysts such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-({5-[hydroxy(phenyl)methyl]thiophen-2-yl}methyl)-N’-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the pyrrolidinone moiety can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitric acid for nitration, bromine for bromination.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N-({5-[hydroxy(phenyl)methyl]thiophen-2-yl}methyl)-N’-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of N-({5-[hydroxy(phenyl)methyl]thiophen-2-yl}methyl)-N’-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it could inhibit the activity of a key enzyme involved in a disease pathway, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Thiophene vs. Thiazole/Oxadiazole Derivatives

  • Thiophene (Target) : Electron-rich due to sulfur’s lone pairs, enabling π-π stacking and moderate metabolic stability .
  • Thiazole/Oxadiazole () : Thiazole (N,S-heterocycle) offers basicity at N, while oxadiazole (N,O-heterocycle) increases polarity. Both are less lipophilic than thiophene, impacting membrane permeability .
Feature Thiophene (Target) Thiazole/Oxadiazole ()
Aromaticity High (planar) Moderate (thiazole) to high (oxadiazole)
Solubility Moderate (hydrophobic S) Higher (polar N/O atoms)
Synthetic Complexity Moderate (Friedel-Crafts) High (multi-step cyclization)

Tetrahydronaphthalen Derivatives ()

  • Partially saturated cores in compounds reduce aromatic interactions but improve conformational flexibility for binding diverse targets .

Amide Linker Variations

Ethanediamide vs. Propanamide/Imidazolidinone

  • Ethanediamide (Target) : Two adjacent amide groups increase hydrogen-bonding capacity but may reduce bioavailability due to high polarity.
  • Propanamide () : Single amide linker offers flexibility and improved permeability .
  • Imidazolidinone (): Cyclic thiourea derivative enhances metabolic stability but introduces steric hindrance .
Linker Type Hydrogen-Bond Capacity Permeability Synthetic Route
Ethanediaмide High (2 donors/acceptors) Low Coupling with oxalyl chloride (hypothesized)
Propanamide Moderate (1 amide) High Na2CO3-mediated amidation
Imidazolidinone Low (cyclic constraint) Moderate Et3N/DMF-H2O cyclization

Pyrrolidone vs. Piperidine Substituents

  • Pyrrolidone (Target) : A lactam with high solubility (amide dipole) and low basicity (pKa ~0), favoring uncharged states at physiological pH.
  • Piperidine () : A secondary amine (pKa ~11) that is protonated in vivo, enhancing solubility but limiting blood-brain barrier penetration .
Feature Pyrrolidone (Target) Piperidine ()
Basicity Non-basic (lactam) Highly basic (amine)
Solubility High (polar amide) Moderate (protonated amine)
Synthetic Handling Stable under acidic conditions Requires Boc protection

Research Findings and Implications

  • Thiophene Advantage : The target’s thiophene core may offer superior metabolic stability compared to ’s oxadiazoles, which are prone to enzymatic hydrolysis .
  • Pyrrolidone vs. Piperidine : The lactam’s neutral pH profile could enhance oral bioavailability compared to ’s piperidine analogues, which may require salt formulation for solubility .
  • Synthetic Challenges: The target’s multiple amide groups necessitate precise coupling strategies to avoid side reactions, unlike ’s one-step imidazolidinone synthesis .

Biological Activity

N-({5-[hydroxy(phenyl)methyl]thiophen-2-yl}methyl)-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide is a complex organic compound with notable biological activity. This article provides a comprehensive overview of its biological properties, including mechanisms of action, potential therapeutic applications, and comparisons with similar compounds.

Chemical Structure and Properties

The compound's molecular formula is C19H21N3O3SC_{19}H_{21}N_{3}O_{3}S, with a molecular weight of approximately 371.45 g/mol. It features a thiophene ring, a hydroxyphenylmethyl group, and an oxopyrrolidine moiety, which contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The thiophene ring is known to modulate enzyme activity, while the hydroxyphenylmethyl group enhances binding affinity to specific receptors. This dual-action mechanism may lead to diverse pharmacological effects.

Key Mechanisms:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation: It can interact with G protein-coupled receptors (GPCRs), influencing cellular signaling pathways .

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing thiophene rings have shown effectiveness against various bacterial strains.

Anticancer Properties

Studies suggest that this compound may possess anticancer activity by inducing apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation.

Neuroprotective Effects

The oxopyrrolidine component may provide neuroprotective effects, potentially useful in treating neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal tissues.

Comparative Analysis

To better understand the biological activity of this compound, it is beneficial to compare it with other thiophene derivatives:

Compound NameStructureBiological Activity
SuprofenThiophene derivativeNonsteroidal anti-inflammatory
ThiazolidinedionesThiophene-basedAntidiabetic effects
Other Thiophene DerivativesVariousAntimicrobial and anticancer

Case Studies

  • Antimicrobial Efficacy : A study conducted on various thiophene derivatives demonstrated that compounds structurally similar to this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria.
  • Cancer Cell Line Studies : In vitro studies on cancer cell lines have shown that this compound can induce apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent.

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